Lefamulin

Vue d'ensemble

Description

Lefamulin est un antibiotique de la classe des pléuromutilines utilisé pour le traitement de la pneumonie bactérienne acquise en communauté. Il est disponible en formulations orale et intraveineuse. This compound a été approuvé pour une utilisation médicale aux États-Unis en août 2019 et dans l’Union européenne en juillet 2020 . Ce composé se distingue par son mécanisme d’action unique, qui implique l’inhibition de la synthèse protéique bactérienne par liaison à la sous-unité ribosomique 50S .

Méthodes De Préparation

Lefamulin est un dérivé semi-synthétique de la pléuromutiline. La synthèse implique plusieurs étapes clés :

Matière de départ : La synthèse commence avec la pléuromutiline, qui est isolée du champignon Pleurotus mutilis.

Modifications chimiques : Le noyau de pléuromutiline subit diverses modifications chimiques, notamment l’ajout d’une chaîne latérale de 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate.

Conditions de réaction : Les réactions impliquent généralement l’utilisation de solvants comme l’éthanol et l’eau, et de réactifs comme l’hydroxyde de sodium. Les conditions de réaction sont soigneusement contrôlées pour s’assurer que les modifications souhaitées sont obtenues sans dégrader le noyau de pléuromutiline.

Production industrielle : À l’échelle industrielle, la synthèse de this compound implique de grandes cuves de réaction et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une grande pureté.

Analyse Des Réactions Chimiques

Lefamulin subit plusieurs types de réactions chimiques :

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant la chaîne latérale sulfanylacetate.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants et les bases.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui sont étudiés pour leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : En chimie, this compound est étudié pour sa structure et son mécanisme d’action uniques.

Médecine : En médecine, this compound est principalement utilisé pour traiter la pneumonie bactérienne acquise en communauté.

Industrie : Dans l’industrie pharmaceutique, this compound est produit et commercialisé sous le nom de marque Xenleta.

Applications De Recherche Scientifique

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin's primary indication is the treatment of CABP. The drug has been assessed in two pivotal Phase 3 clinical trials: the this compound Evaluation Against Pneumonia (LEAP) 1 and LEAP 2 trials.

- LEAP 1 Trial : In this study involving 551 patients, this compound demonstrated noninferiority to moxifloxacin for early clinical response (ECR) rates, with 87.3% for this compound compared to 90.2% for moxifloxacin . Adverse effects were generally mild, with gastrointestinal issues being the most common .

- LEAP 2 Trial : This trial further confirmed the efficacy of oral this compound versus moxifloxacin, achieving similar ECR rates of 90.8% for both treatments .

Activity Against Resistant Pathogens

This compound exhibits potent antimicrobial activity against various pathogens responsible for CABP, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. In vitro studies have shown that this compound effectively inhibits these pathogens at low minimum inhibitory concentrations (MIC), indicating its potential as a treatment option in resistant infections .

Pharmacokinetics and Pharmacodynamics

This compound can be administered both intravenously and orally, allowing flexibility in treatment settings. Key pharmacokinetic properties include:

- Absorption : After oral administration, this compound reaches peak plasma concentrations within approximately 1-2 hours.

- Half-life : The elimination half-life ranges from 6 to 8 hours, supporting twice-daily dosing .

- Distribution : The drug is widely distributed in body tissues, which is beneficial for treating systemic infections.

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory effects beyond its antibacterial activity. In animal models, it demonstrated a dose-dependent reduction in neutrophil infiltration and pro-inflammatory cytokine levels following lipopolysaccharide challenge . This suggests potential applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome or cystic fibrosis.

Future Research Directions

Given its promising profile, future research on this compound may explore:

- Expanded Indications : Investigating its efficacy in other types of infections or inflammatory conditions.

- Combination Therapies : Assessing the synergistic effects when used alongside other antibiotics or anti-inflammatory agents.

- Mechanism Elucidation : Further studies to clarify the precise mechanisms underlying its anti-inflammatory effects.

Mécanisme D'action

Lefamulin exerce ses effets en inhibant sélectivement la synthèse protéique bactérienne. Il se lie au centre de transférase peptidique de la sous-unité ribosomique 50S, empêchant la liaison de l’ARN de transfert pour le transfert peptidique . Cette liaison entraîne un ajustement induit qui resserre la poche de liaison autour de this compound, inhibant efficacement la synthèse protéique et conduisant à la mort des cellules bactériennes . Le mécanisme d’action unique de this compound réduit la probabilité de résistance croisée avec d’autres classes d’antibiotiques .

Comparaison Avec Des Composés Similaires

Lefamulin fait partie de la classe des antibiotiques pléuromutilines, qui comprend d’autres composés tels que la tiamuline et la valnémuline . Comparé à ces composés, this compound est unique en sa capacité à être utilisé par voie systémique chez l’homme. La tiamuline et la valnémuline sont principalement utilisées en médecine vétérinaire . Le mécanisme d’action unique de this compound et son activité à large spectre contre les bactéries à Gram positif et à Gram négatif en font un ajout précieux à l’arsenal antibiotique .

Composés similaires

Tiamuline : Utilisée en médecine vétérinaire pour les infections pulmonaires et intestinales.

Valnémuline : Également utilisée en médecine vétérinaire, principalement pour les infections respiratoires.

Retapamuline : Approuvée pour une utilisation topique chez l’homme pour les infections cutanées.

This compound se démarque par son utilisation systémique chez l’homme et son efficacité contre un large éventail de pathogènes bactériens .

Propriétés

Key on ui mechanism of action |

Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. |

|---|---|

Numéro CAS |

1061337-51-6 |

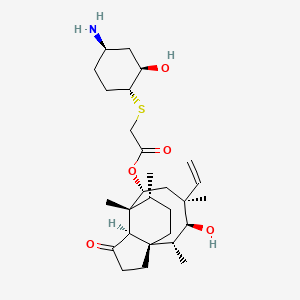

Formule moléculaire |

C28H45NO5S |

Poids moléculaire |

507.7 g/mol |

Nom IUPAC |

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |

InChI |

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |

Clé InChI |

KPVIXBKIJXZQJX-CSOZIWFHSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

SMILES isomérique |

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |

SMILES canonique |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

Apparence |

Solid powder |

Point d'ébullition |

618.6±55.0 |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.